6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of 6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-ethoxybenzaldehyde and 3-(trifluoromethyl)benzoyl chloride under reflux conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for developing new antibiotics and antiviral drugs.
Medicine: Due to its anticancer and anti-inflammatory properties, it is being investigated for use in cancer therapy and treatment of inflammatory diseases.
Industry: The compound’s enzyme inhibitory properties make it useful in the development of enzyme inhibitors for industrial applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. This binding inhibits the enzyme’s activity, leading to various pharmacological effects. Additionally, the compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar compounds to 6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different fusion permutations but similar bioactive profiles.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric variant with potential pharmacological applications.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: These compounds also exhibit similar enzyme inhibitory and antimicrobial activities
The uniqueness of this compound lies in its specific substituents, which enhance its pharmacological properties and make it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H22F3N5O2S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-ethyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H22F3N5O2S/c1-3-17-27-28-21-30(17)29-18(13-8-10-16(11-9-13)32-4-2)19(33-21)20(31)26-15-7-5-6-14(12-15)22(23,24)25/h5-12,18-19,29H,3-4H2,1-2H3,(H,26,31) |
InChI Key |
FJNBYJXFLJRKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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